molecular formula C6H7N3O3 B12328305 2-Oxohistidine

2-Oxohistidine

Cat. No.: B12328305
M. Wt: 169.14 g/mol
InChI Key: MWUSZYAURGSGRY-BYPYZUCNSA-N
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Description

2-Oxohistidine is a derivative of the amino acid histidine, formed through oxidative damage by reactive oxygen species. It serves as a biological marker for assessing protein modifications resulting from oxidative stress . This compound is significant in various biological and chemical contexts due to its unique properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxohistidine can be synthesized through the oxidation of histidine. One method involves the use of vanadium bromoperoxidase, hydrogen peroxide, and bromide at low pH . The reaction conditions require all components to be present for the formation of this compound. Another method involves metal-catalyzed oxidation using copper or zinc in the presence of hydrogen peroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves controlled oxidation processes using metal catalysts and oxidizing agents. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxohistidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly in the presence of metal ions and oxidizing agents .

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of histidine is this compound. In specific conditions, further oxidation can lead to ring-ruptured products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxohistidine is unique due to its specific formation through oxidative damage and its role as a marker for oxidative stress. Unlike lysine, which forms various carbonyl products, this compound specifically forms through the oxidation of the imidazole ring in histidine .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(2S)-2-amino-3-(2-oxoimidazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)/t4-/m0/s1

InChI Key

MWUSZYAURGSGRY-BYPYZUCNSA-N

Isomeric SMILES

C1=NC(=O)N=C1C[C@@H](C(=O)O)N

Canonical SMILES

C1=NC(=O)N=C1CC(C(=O)O)N

Origin of Product

United States

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